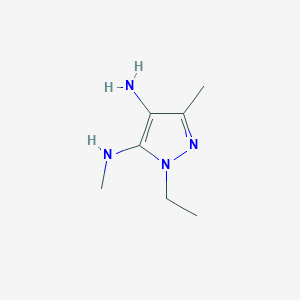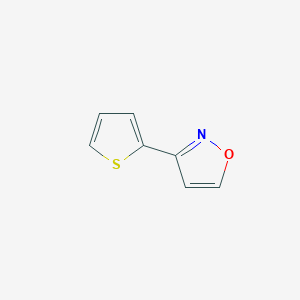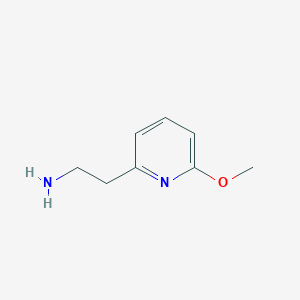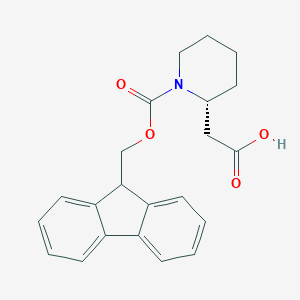
1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine, also known as ETPD, is a chemical compound that has been extensively researched due to its potential applications in various fields of science. It belongs to the family of pyrazole derivatives and has a molecular weight of 178.25 g/mol. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine is not fully understood. However, studies have shown that 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine is its potential as a cancer-fighting agent. 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Another advantage of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine is its potential as an anti-inflammatory agent. 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. However, one of the limitations of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine is its toxicity. Studies have shown that 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine. One direction is to further investigate the mechanism of action of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine. Another direction is to study the potential of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing new methods for the synthesis of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine can be achieved through various methods. One such method involves the reaction of 3,5-dimethylpyrazole with ethyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of a base. Both of these methods have been reported to yield 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine is in the field of cancer research. Studies have shown that 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has the potential to inhibit the growth of cancer cells by inducing apoptosis. 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine can reduce inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
184173-41-9 |
|---|---|
Produktname |
1-Ethyl-N5,3-dimethyl-1H-pyrazole-4,5-diamine |
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-ethyl-3-N,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4-11-7(9-3)6(8)5(2)10-11/h9H,4,8H2,1-3H3 |
InChI-Schlüssel |
SFVQBGGGBVGGDE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)N)NC |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)N)NC |
Synonyme |
1H-Pyrazole-4,5-diamine, 1-ethyl-N5,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)



![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
